![molecular formula C16H22N2O3S B2929779 N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide CAS No. 1448058-67-0](/img/structure/B2929779.png)
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide
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Description
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide, also known as MTMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTMP is a small molecule that belongs to the class of oxalamide compounds and has shown promising results in various preclinical studies.
Scientific Research Applications
Synthesis and Chemical Properties
A novel one-pot synthetic approach has been developed for the synthesis of di- and mono-oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical and new rearrangement sequences. This methodology is operationally simple, high yielding, and provides a useful formula for anthranilic acid derivatives and oxalamides, potentially encompassing compounds like N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide (V. Mamedov et al., 2016).
Pharmacokinetics and Drug Development
In the realm of drug development, the study of pharmacokinetics is crucial for understanding the behavior of compounds within biological systems. While the specific compound N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide may not be directly mentioned, research on similar compounds, such as the cytotoxic dolastatin 10 derivative TZT-1027, which inhibits microtubule assembly, provides insights into the pharmacokinetic profiles that could be relevant for the development of new therapeutics (M. D. de Jonge et al., 2005).
Molecular Interaction and Biological Effects
The study of molecular interactions and biological effects is another area where compounds like N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide could be of interest. For example, research on the amino-imino tautomerism of N-monosubstituted aminothiophenes has shown the existence of equilibrium with their imino tautomers, highlighting the dynamic nature of such compounds in biological environments (L. Brandsma et al., 1998).
properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12(13-6-4-3-5-7-13)18-15(20)14(19)17-10-16(21-2)8-9-22-11-16/h3-7,12H,8-11H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKPOFWHPQVMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCSC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide |
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